Unique Dual Mechanism: iASPP-p53 Disruption Plus Microtubule Inhibition Over Single-Target Analogs
AS7128 possesses a confirmed dual mechanism of action that is not replicated by its closest structural analogs. The compound simultaneously inhibits microtubule polymerization and disrupts the interaction between the oncoprotein iASPP and the tumor suppressor p53, leading to restored p53 transactivation [1]. In contrast, the analog DAT1 (4-amino-5-benzoyl-2-(4-methoxyphenylamino)thiazole) acts solely as a tubulin polymerization inhibitor by binding to the colchicine site, with no reported effect on the iASPP-p53 axis [2]. Similarly, the SKI-349 analog (with a 4-methoxyanilino substitution) targets sphingosine kinase (SphK1/2) rather than iASPP, demonstrating that even minor anilino modifications shift target engagement away from the p53 pathway [3]. AS7128 treatment in H1975 lung cancer cells induced significant upregulation of p53 downstream targets including p21 and PUMA at the mRNA level, effects that were replicated by iASPP siRNA silencing but are not produced by single-mechanism tubulin inhibitors [1].
| Evidence Dimension | Mechanism of action |
|---|---|
| Target Compound Data | Dual mechanism: microtubule polymerization inhibition + iASPP-p53 interaction disruption, confirmed by pull-down mass spectrometry (390 differentially expressed proteins identified) and rescue of p53 transcriptional activity; upregulates p21, PUMA, BAX, and 14-3-3 sigma |
| Comparator Or Baseline | DAT1: single mechanism (tubulin polymerization inhibitor at colchicine site only); SKI-349: single mechanism (sphingosine kinase 1/2 inhibitor); JAK2-IN-6: single mechanism (JAK2 kinase inhibitor, IC50 22.86 μg/mL) |
| Quantified Difference | Qualitative difference in mechanism multiplicity: AS7128 engages 2 distinct cancer-relevant pathways (p53 reactivation + antimitotic) versus 1 pathway for all comparators |
| Conditions | H1975 human non-small cell lung cancer cells; iASPP siRNA validation in A549 and H460 cells; LC/MS-MS target identification |
Why This Matters
For researchers investigating p53 reactivation strategies or seeking to avoid single-mechanism resistance, AS7128 provides a unique tool compound that cannot be functionally replaced by other 2-anilino-4-amino-5-aroylthiazoles.
- [1] Cheng HW, Chein RJ, Cheng TJ, Wu PS, Wu HY, Hung PF, Wang CJ, Hsu YL, Wong JM, Yuan A, Wong CH, Yang PC, Pan SH. 2‐anilino‐4‐amino‐5‐aroylthiazole‐type compound AS7128 inhibits lung cancer growth through decreased iASPP and p53 interaction. Cancer Sci. 2018 Mar;109(3):832-842. View Source
- [2] Sengupta S, Smitha SL, Thomas NE, Santhoshkumar TR, Devi KC, Sreejaleksmi KG, Rajasekharan KN. 4-Amino-5-benzoyl-2-(4-methoxyphenylamino)thiazole (DAT1): a cytotoxic agent towards cancer cells and a probe for tubulin-microtubule system. Br J Pharmacol. 2005 Aug;145(8):1076-83. View Source
- [3] Hengst JA, Hegde S, Paulson RF, Yun JK. Development of SKI-349, a dual-targeted inhibitor of sphingosine kinase and microtubule polymerization. Bioorg Med Chem Lett. 2020 Jul 28;30(15):127453. View Source
